7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20ClN5O3S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Reactions
The study by Kinoshita et al. (1989) explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, producing various reaction products including pyrimidines and acetoacetamides. This research provides insight into the chemical behavior of pyrimidine derivatives under various conditions, which may be relevant for understanding the reactions of the compound of interest (T. Kinoshita, K. Takeuchi, M. Kondoh, S. Furukawa, 1989).
Gulevskaya et al. (1994) reported on the regioselective amination of condensed pyrimidines, a process that can be applied to modify and synthesize derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione compounds, which might share structural similarities with the compound (A. Gulevskaya, A. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).
Hassaneen et al. (2003) detailed the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones, demonstrating the versatility of pyrimidine-based compounds in synthesizing diverse heterocyclic structures, which could be relevant for the synthesis of complex pyrimido[4,5-d]pyrimidine derivatives (H. Hassaneen, Tayseer A. Abdallah, H. A. Abdelhadi, H. M. Hassaneen, R. Pagni, 2003).
Application in Molecular Synthesis
- The work by Mitsumoto and Nitta (2004) on the novel synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives sheds light on the synthetic applications of pyrimidine derivatives in producing compounds with unique electronic properties. This could imply potential applications of the compound of interest in materials science and organic electronics (Yuhki Mitsumoto, M. Nitta, 2004).
Mechanism of Action
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities exhibited by similar heterocyclic compounds, it is likely that this compound affects multiple pathways
Pharmacokinetics
The compound’s excretion pathways are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar heterocyclic compounds have been reported to exhibit a range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Additionally, the compound’s effects may vary between different cell types and tissues due to differences in the expression of its targets and metabolic enzymes .
Future Directions
Properties
IUPAC Name |
7-(2-chlorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-24-17-15(19(28)25(2)20(24)29)18(30-11-14(27)26-9-5-6-10-26)23-16(22-17)12-7-3-4-8-13(12)21/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEZCZDIPOICML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)N4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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